molecular formula C9H14O4 B117591 Diethyl 1,1-cyclopropanedicarboxylate CAS No. 1559-02-0

Diethyl 1,1-cyclopropanedicarboxylate

Cat. No.: B117591
CAS No.: 1559-02-0
M. Wt: 186.2 g/mol
InChI Key: KYYUCZOHNYSLFV-UHFFFAOYSA-N
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Mechanism of Action

C9H14O4C_9H_{14}O_4C9​H14​O4​

. This compound is used as an organic intermediate . Here, we will discuss its mechanism of action.

Target of Action

It’s known that this compound participates in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

Diethyl 1,1-cyclopropanedicarboxylate is known to participate in ring-opening addition reactions with various nucleophilic reagents . This suggests that the compound interacts with its targets by opening its cyclopropane ring and adding to the target molecule.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (18621), density (1055 g/mL at 25 °C), and solubility in various organic solvents can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its participation in ring-opening addition reactions can lead to the synthesis or modification of organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in ring-opening addition reactions may be influenced by the nature and concentration of the nucleophilic reagents present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclopropanedicarboxylate is typically synthesized through the esterification of 1,1-cyclopropanedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester . The product is then purified through fractional distillation to achieve the desired purity.

Properties

IUPAC Name

diethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUCZOHNYSLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165984
Record name Diethyl cyclopropane-1,1-dicarboxylate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-02-0
Record name Diethyl 1,1-cyclopropanedicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl cyclopropane-1,1-dicarboxylate
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Record name Diethyl 1,1-cyclopropanedicarboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 152.2 g of diethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 8 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 85%.
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296.9 g
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5 g
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177.1 g
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Synthesis routes and methods III

Procedure details

To a solution of diethyl malonate (3.2 g, 20 mmol) and anhydrous potassium carbonate powder (6.9 g, 50 mmol) in DMF (50.0 mL) was added 1,2-dibromoethane (4.136 g, 22 mmol). After stirring for 2 hrs, catalytic amount of TBAI (0.738 g, 2.0 mmol) was added and the mixture was continued to stir at room temperature for 8 hrs. The reaction mixture was filtered and the solid was washed with diethyl ether 3 times. The filtrate was diluted with water (200 mL) and extracted with diethyl ether (75 mL×4). The combined organic phases were washed with 70 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed with a short alumina column (1:10 (v/v) EtOAc/n-hexane) to afford the desired compound as yellow oil (3.3 g, 88.7%).
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Yield
88.7%

Synthesis routes and methods IV

Procedure details

The apparatus described in Example 1 was successively charged with 320 g diethyl malonate (2.0 mols), 1000 ml dimethylformamide, 1308 g of 1,2-dichloroethane (13.2 mols) and 664 g (4.8 mols) of finely comminuted potassium carbonate. While thoroughly stirring, the mixture was heated to 115° C., whereupon release of carbon dioxide and separation of water commenced. Over a period of 3 hours, another 320 g of diethyl malonate (2.0 mols) were metered into the reaction vessel through a dropping funnel. After 6 hours, when no more water separated out, the reaction was complete.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1,1-cyclopropanedicarboxylate
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Diethyl 1,1-cyclopropanedicarboxylate
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Diethyl 1,1-cyclopropanedicarboxylate
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Diethyl 1,1-cyclopropanedicarboxylate
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Diethyl 1,1-cyclopropanedicarboxylate
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Diethyl 1,1-cyclopropanedicarboxylate
Customer
Q & A

Q1: What are the key features of Diethyl 1,1-cyclopropanedicarboxylate's reactivity?

A1: this compound (DEC) is primarily known for its susceptibility to ring-opening reactions, particularly under anionic conditions. This reactivity stems from the strain inherent in the cyclopropane ring and the activating effect of the two ester groups.

  • Anionic Ring-Opening Polymerization: DEC readily undergoes ring-opening polymerization in the presence of anionic initiators like sodium thiophenolate at elevated temperatures (80°C and above) []. This polymerization results in a carbon-chain polymer with ethyl ester substituents on every third carbon atom []. The polymerization exhibits characteristics of a quasi-living mechanism, yielding polymers with controlled molecular weights and narrow distributions [].
  • Nucleophilic Ring-Opening: Beyond polymerization, DEC undergoes nucleophilic ring-opening with various nucleophiles. For example, it reacts with hydrazine hydrate, leading to the formation of heterocyclic compounds []. Additionally, strong nucleophiles like disodium tetracarbonylferrate can also open the cyclopropane ring [, ].

Q2: What is known about the thermal properties and solubility of poly(DEC)?

A2: Poly(DEC), the polymer derived from the ring-opening polymerization of DEC, exhibits interesting thermal properties.

  • Thermal Stability: Thermal gravimetric analysis (TGA) reveals that poly(DEC) displays good thermal stability, remaining stable up to 275 °C [].
  • Crystallinity: Differential scanning calorimetry (DSC) analysis indicates that poly(DEC) is a micro-crystalline polymer [].

Q3: What insights do the scientific papers provide about the mechanism of DEC polymerization?

A3: The research on DEC polymerization suggests a quasi-living anionic mechanism []. Several key observations support this conclusion:

  • Initiator Dependence: Polymerization occurs in the presence of anionic initiators like sodium thiophenolate but not with metallic sodium alone. This finding highlights the crucial role of the anionic species in initiating the ring-opening process [, ].
  • Controlled Molecular Weight: The polymerization yields polymers with narrow molecular weight distributions, indicating a controlled chain growth process typical of living polymerizations [].
  • Relationship between Yield and Molecular Weight: The observed increase in the degree of polymerization with increasing polymer yield further supports the controlled nature of the polymerization [].

Q4: Are there any potential applications for DEC and its derivatives?

A4: While the provided research primarily focuses on the fundamental chemical reactivity of DEC, its unique reactivity and the properties of its polymer suggest potential applications:

  • Waterproofing Agent: Although not directly related to the scientific papers focused on fundamental chemistry, DEC has been mentioned as a component in a patent for a water-proofing agent intended for water towers. The patent claims that a mixture containing DEC, among other ingredients, can enhance the water resistance of building materials [].

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